
17alpha-Neriifolin
Overview
Description
17alpha-Neriifolin is a cardenolide glycoside derived from plant species such as Cerbera odollam and Thevetia neriifolia . Structurally, it belongs to the family of cardiac glycosides, characterized by a steroid nucleus fused to a lactone ring and a sugar moiety. These compounds are known for their potent bioactivity, particularly in modulating sodium-potassium ATPase (Na+/K+-ATPase) pumps, which underpins their cardiotonic and cytotoxic effects. While its stereoisomer, 17beta-Neriifolin, has been more extensively studied, this compound shares structural similarities but may exhibit distinct pharmacological profiles due to stereochemical variations at the C-17 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Neriifolin typically involves the extraction of the compound from natural sources such as the unripe fruits of Cerbera manghas . The extraction process includes the use of methanol as a solvent, followed by purification steps involving n-hexane, ethyl acetate, and n-butanol . The compound can also be synthesized through chemical modification of related cardiac glycosides.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification methods used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: 17alpha-Neriifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Anticancer Properties
1. Mechanism of Action
Research indicates that 17alpha-Neriifolin exhibits significant anticancer effects through several mechanisms:
- Induction of Apoptosis : In studies involving ovarian cancer cell lines (SKOV-3), this compound was shown to induce apoptosis in a dose-dependent manner. The compound demonstrated an IC50 value of 0.01 μM, indicating potent activity against these cancer cells . The apoptotic process was confirmed using the TUNEL assay, which highlighted DNA fragmentation typical of apoptosis .
- Targeting Specific Pathways : The compound affects various proteins associated with apoptosis. Proteomic analyses identified proteins such as vimentin and pyruvate kinase that are involved in the cell death pathway triggered by this compound . Additionally, it was found to inhibit HOXA9-dependent transcription, a pathway implicated in acute myeloid leukemia (AML) progression .
2. Broad-Spectrum Anti-Cancer Activity
Beyond ovarian cancer, this compound has demonstrated anti-proliferative effects across multiple cancer types including breast, colorectal, and skin cancers. Its ability to inhibit cell proliferation was confirmed through various assays, suggesting a broad application in oncology .
Case Studies
1. In Vitro Studies
Several studies have provided insights into the effectiveness of this compound:
- A study on breast and colorectal cancer cell lines confirmed its anti-proliferative effects and highlighted its potential as a therapeutic agent against multiple cancers .
- In another study focusing on acute myeloid leukemia, the compound significantly suppressed cell proliferation by inhibiting HOXA9-dependent gene expression without altering HOXA9 mRNA levels .
2. Comparative Studies
Comparative studies with established chemotherapeutics like paclitaxel revealed that this compound exhibited superior efficacy in certain contexts. For instance, it showed nearly three times the anticancer effect compared to paclitaxel in SKOV-3 cells .
Potential Therapeutic Applications
Given its mechanisms of action and demonstrated efficacy against various cancers, this compound holds promise for future therapeutic applications:
- Combination Therapy : Its use in combination with other chemotherapeutics could enhance treatment efficacy and overcome resistance seen with conventional therapies.
- Targeted Therapy Development : Research into specific molecular targets affected by this compound may lead to the development of targeted therapies that minimize side effects while maximizing anticancer effects.
Summary Table of Research Findings
Study Focus | Cancer Type | Key Findings | IC50 Value |
---|---|---|---|
Ovarian Cancer (SKOV-3) | Ovarian | Induces apoptosis; significant anticancer effect | 0.01 μM |
Multiple Cell Lines | Breast, Colorectal | Anti-proliferative effects confirmed across various cancers | Not specified |
Acute Myeloid Leukemia | AML | Inhibits HOXA9-dependent transcription; induces apoptosis | Not specified |
Mechanism of Action
The mechanism of action of 17alpha-Neriifolin involves its interaction with molecular targets such as the Na+/K±ATPase enzyme . This interaction leads to the inhibition of the enzyme’s activity, which in turn affects cellular ion balance and induces apoptosis in cancer cells . The compound also targets proteins involved in apoptotic pathways, such as vimentin, pyruvate kinase, and heterogeneous nuclear ribonucleoprotein A1 .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: 17alpha-Neriifolin vs. 17beta-Neriifolin
The primary structural analogue of this compound is its C-17 epimer, 17beta-Neriifolin . Both compounds share the molecular formula C₃₀H₄₆O₉ but differ in the spatial orientation of the hydroxyl group at position 16. This subtle stereochemical distinction significantly impacts their biological activity:
Key Insight : The beta-configuration enhances binding affinity to Na+/K+-ATPase, making 17beta-Neriifolin more toxic and therapeutically risky compared to its alpha counterpart .
Comparison with Other Cardenolides and Terpenoids
This compound is part of a broader class of cardenolides and terpenoid derivatives. Below is a comparative analysis with functionally related compounds:
Compound | Class | Key Pharmacological Activities | Structural Distinctions |
---|---|---|---|
This compound | Cardenolide glycoside | Cytotoxicity, antitumor potential | Alpha-OH at C-17; sugar moiety (e.g., thevetose) |
Neritaloside | Cardenolide glycoside | Cardiotonic, insecticidal | Differs in sugar composition and hydroxylation |
E-Nerolidol | Sesquiterpene alcohol | Flavoring agent; β-hexosaminidase inhibition | Lacks steroid nucleus; linear terpene structure |
Andrographolide | Diterpenoid lactone | Anti-inflammatory, antiviral | Bicyclic diterpene with lactone ring |
Notable Findings:
- Neritaloside: Shares the cardenolide core with this compound but lacks antitumor emphasis, focusing instead on cardiotonic effects .
- E-Nerolidol: A non-glycosylated terpene with divergent applications (e.g., flavoring), highlighting how structural simplicity reduces toxicity compared to cardenolides .
- Andrographolide: Demonstrates the therapeutic versatility of terpenoids but operates through entirely different mechanisms (e.g., NF-κB pathway inhibition) .
Pharmacological Activity Across Analogues
A comparative analysis of cytotoxicity and therapeutic indices reveals critical differences:
Compound | IC₅₀ (Cancer Cells) | Therapeutic Index | Key Targets |
---|---|---|---|
This compound | Not specified | Moderate | Na+/K+-ATPase, apoptosis |
17beta-Neriifolin | 0.1–1.0 µM (KB cells) | Low | Na+/K+-ATPase |
Andrographolide | 10–50 µM (HeLa cells) | High | NF-κB, COX-2 |
Implications :
- 17beta-Neriifolin’s low therapeutic index limits clinical use despite high potency, whereas this compound may offer a safer profile .
- Andrographolide’s higher IC₅₀ but superior safety underscores the trade-off between potency and tolerability in natural products .
Structural and Functional Diversity in Related Compounds
The 17-A and 17-C series () include compounds with molecular weights ranging from 500–600 g/mol , suggesting shared scaffold features with this compound. For instance:
- Forskolin G/J : Diterpenes with adenylate cyclase activation, structurally distinct due to a tricyclic core.
- Guajadial: A sesquiterpene-diarylheptanoid hybrid with anti-inflammatory activity, emphasizing the role of hybrid structures in bioactivity .
Biological Activity
17alpha-Neriifolin, a cardiac glycoside derived from various plant sources, particularly the Cerbera species, has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article delves into the compound's mechanisms of action, anticancer properties, and other biological effects, supported by data tables and case studies.
Overview of this compound
This compound is structurally related to other cardiac glycosides and has been studied for its potential therapeutic effects. It exhibits significant biological activity, particularly in inducing apoptosis in cancer cells and modulating various signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic signaling pathways. For instance, in SKOV-3 ovarian cancer cells, it was observed that the compound caused a dose-dependent increase in apoptotic cells, as evidenced by TUNEL assays and fluorescence microscopy .
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to suppress cell proliferation in various cancer types. Research indicates that it targets multiple signaling pathways involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
- Binding Activity on Na+/K+-ATPase : this compound has been reported to interact with Na+/K+-ATPase, which is crucial for maintaining cellular ion balance and is implicated in cancer cell survival .
Anticancer Effects
A summary of key findings related to the anticancer effects of this compound is presented below:
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Ovarian Cancer Treatment : In a study involving SKOV-3 cells, treatment with this compound resulted in significant apoptosis, suggesting its potential as a therapeutic agent for ovarian cancer. The study also identified specific proteins involved in the apoptotic process, such as vimentin and pyruvate kinase .
- Acute Myeloid Leukemia (AML) : Another study focused on THP-1 cells demonstrated that this compound inhibited cell proliferation through transcriptional regulation mechanisms related to HOXA9, indicating its potential role in treating AML .
- Neuroprotection : In animal models of hypoxia/ischemia, neriifolin exhibited neuroprotective effects, suggesting broader therapeutic implications beyond oncology .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating 17α-Neriifolin from natural sources, and how can purity be validated?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and chromatographic techniques such as column chromatography (silica gel or reverse-phase) or HPLC. Purity validation requires a combination of TLC (for preliminary assessment) and quantitative HPLC with UV/Vis or MS detection . For structural confirmation, NMR (<sup>1</sup>H, <sup>13</sup>C, 2D experiments) and high-resolution mass spectrometry (HRMS) are essential . Table 1: Key Techniques for Isolation and Purity Assessment
Technique | Purpose | Critical Parameters |
---|---|---|
TLC | Preliminary purity check | Rf value, solvent system |
HPLC | Quantitative purity | Column type, mobile phase, detection wavelength |
NMR | Structural elucidation | Solvent, resonance assignments |
HRMS | Molecular weight confirmation | Resolution, mass accuracy |
Q. How can researchers distinguish 17α-Neriifolin from structurally similar cardiac glycosides?
- Methodological Answer : Use comparative spectroscopic analysis:
- NMR : Compare chemical shifts, particularly in the aglycone and sugar moieties.
- X-ray crystallography : Resolve stereochemical ambiguities if crystalline samples are obtainable .
- Chromatographic retention times : Compare HPLC/GC profiles under standardized conditions with reference standards .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating 17α-Neriifolin’s cardiotonic effects in vivo while addressing toxicity?
- Methodological Answer :
- Dose-ranging studies : Use a logarithmic dose escalation (e.g., 0.1–10 mg/kg) in animal models (e.g., rodent Langendorff heart preparations) to establish therapeutic vs. toxic thresholds .
- Endpoint selection : Monitor ECG parameters (QT interval, arrhythmia incidence) and biomarkers (troponin levels for myocardial injury) .
- Control groups : Include positive controls (e.g., digoxin) and vehicle controls to isolate compound-specific effects .
Q. How can contradictions in reported bioactivity data (e.g., varying IC50 values across studies) be systematically addressed?
- Methodological Answer :
- Meta-analysis framework : Pool data from multiple studies and adjust for variables like cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), and compound purity .
- Standardized protocols : Adopt guidelines from the NIH for preclinical reporting (e.g., detailed methodology, raw data sharing) to enhance reproducibility .
Table 2: Common Sources of Variability in Bioactivity Studies
Variable | Impact | Mitigation Strategy |
---|---|---|
Cell line origin | Differing receptor expression | Use authenticated cell lines (e.g., ATCC) |
Assay duration | Time-dependent cytotoxicity | Optimize incubation times via pilot studies |
Compound solubility | Bioavailability discrepancies | Use standardized solvents (e.g., DMSO with ≤0.1% final concentration) |
Q. What statistical and computational approaches are recommended for elucidating 17α-Neriifolin’s mechanism of action?
- Methodological Answer :
- Network pharmacology : Integrate omics data (transcriptomics, proteomics) to identify target pathways using tools like STRING or KEGG .
- Molecular docking : Validate interactions with Na<sup>+</sup>/K<sup>+</sup>-ATPase using software like AutoDock Vina, cross-referenced with mutagenesis studies .
- Dose-response modeling : Apply Hill equation or logistic regression to quantify potency and efficacy .
Q. Methodological Best Practices
- Literature Review : Prioritize studies from authoritative journals (e.g., Journal of Natural Products) and validate authors’ expertise via citation metrics or institutional affiliations .
- Data Triangulation : Combine in vitro, in vivo, and in silico data to strengthen conclusions, as recommended in preclinical research guidelines .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-SIMHPCIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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